Cas no 1239968-05-8 (1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-amine)
![1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-amine structure](https://www.kuujia.com/scimg/cas/1239968-05-8x500.png)
1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-amine Chemical and Physical Properties
Names and Identifiers
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- 1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-amine
- AKOS005168299
- 1-(3,5-DIMETHYL-1H-PYRAZOL-4-YLSULFONYL)PIPERIDIN-4-AMINE
- CHEMBL4531147
- 1-((3,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl)piperidin-4-amine
- 1239968-05-8
- STK352307
- CS-0329212
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- MDL: MFCD09701866
- Inchi: InChI=1S/C10H18N4O2S/c1-7-10(8(2)13-12-7)17(15,16)14-5-3-9(11)4-6-14/h9H,3-6,11H2,1-2H3,(H,12,13)
- InChI Key: UFPRSGWIUZQXQT-UHFFFAOYSA-N
- SMILES: CC1=C(C(=NN1)C)S(=O)(=O)N2CCC(CC2)N
Computed Properties
- Exact Mass: 258.11504700Da
- Monoisotopic Mass: 258.11504700Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 17
- Rotatable Bond Count: 2
- Complexity: 359
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.2
- Topological Polar Surface Area: 100Ų
1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM490155-1g |
1-((3,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl)piperidin-4-amine |
1239968-05-8 | 97% | 1g |
$337 | 2022-06-13 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1399882-1g |
1-((3,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl)piperidin-4-amine |
1239968-05-8 | 97% | 1g |
¥3039.00 | 2024-08-09 |
1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-amine Related Literature
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Luisa D'Urso,Cristina Satriano,Giuseppe Forte,Giuseppe Compagnini,Orazio Puglisi Phys. Chem. Chem. Phys., 2012,14, 14605-14610
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Jiecai Fu,Junli Zhang,Yong Peng,Changhui Zhao,Yongmin He,Zhenxing Zhang,Xiaojun Pan,Nigel J. Mellors,Erqing Xie Nanoscale, 2013,5, 12551-12557
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Louis Porte RSC Adv., 2014,4, 64506-64513
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Vlasta Bonačić-Koutecký,Thorsten M. Bernhardt Phys. Chem. Chem. Phys., 2012,14, 9252-9254
Additional information on 1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-amine
Introduction to 1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-amine (CAS No: 1239968-05-8) and Its Emerging Applications in Chemical Biology and Drug Discovery
1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-amine, identified by its CAS number 1239968-05-8, is a structurally intriguing compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This sulfonamide derivative features a piperidine core linked to a 3,5-dimethyl-1H-pyrazol scaffold, which endows it with unique physicochemical properties and biological activities. The compound’s molecular architecture suggests potential utility in modulating various biological pathways, making it a promising candidate for further exploration in drug development.
The sulfonyl group in the molecule plays a pivotal role in its interactions with biological targets. Sulfonamides are well-known for their ability to act as pharmacophores, influencing enzyme inhibition and receptor binding. In particular, the piperidine ring enhances solubility and metabolic stability, which are critical factors for drug-like properties. The 3,5-dimethyl substitution on the pyrazole ring further fine-tunes the electronic and steric properties of the molecule, potentially enabling selective interactions with biological macromolecules.
Recent advancements in computational chemistry and structure-based drug design have highlighted the importance of sulfonamide derivatives in therapeutic intervention. Studies have demonstrated that compounds containing the sulfonyl-piperidine motif exhibit potent activity against a range of targets, including kinases, proteases, and ion channels. The pyrazole scaffold, with its rigid bicyclic structure, provides a stable platform for derivatization, allowing researchers to fine-tune potency and selectivity.
In the context of current research, 1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-amine has been investigated for its potential role in modulating inflammatory pathways. Chronic inflammation is a hallmark of numerous diseases, including cancer, autoimmune disorders, and metabolic syndromes. The compound’s ability to interact with key inflammatory mediators has been explored through both in silico simulations and experimental assays. Preliminary findings suggest that it may inhibit the activity of enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are central to pro-inflammatory signaling cascades.
Additionally, the 3,5-dimethylpyrazole moiety has been recognized for its ability to enhance binding affinity to certain protein targets. This structural feature is particularly relevant in the development of small-molecule inhibitors that require precise spatial orientation within the active site of an enzyme or receptor. The sulfonamide group’s dipole moment further contributes to favorable interactions with polar residues in biological targets, improving overall binding efficacy.
The synthesis of 1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-amine presents an interesting challenge due to its multi-step nature. Key synthetic strategies involve the formation of the pyrazole ring followed by sulfonylation and subsequent functionalization of the piperidine moiety. Modern synthetic techniques, such as transition-metal-catalyzed cross-coupling reactions and asymmetric hydrogenation, have been employed to achieve high yields and enantiopurity where necessary.
From a drug discovery perspective, the compound’s structural features make it amenable to structure-based optimization. By leveraging high-throughput screening (HTS) data and molecular docking studies, researchers can identify analogs with enhanced potency or reduced off-target effects. The pyrazol-sulfonylpiperidine scaffold offers a rich chemical space for medicinal chemists to explore novel therapeutic interventions.
The pharmacokinetic profile of 1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-amine is another critical aspect that has been evaluated. In vitro studies have assessed its solubility, permeability, and metabolic stability using relevant models such as Caco-II cells and liver microsomes. These assessments provide valuable insights into potential absorption, distribution, metabolism, excretion (ADME) properties, which are essential for evaluating drug candidates.
Recent publications have also highlighted the compound’s potential in preclinical models of disease. For instance, studies in cell culture systems have demonstrated its ability to modulate signaling pathways associated with tumor growth and metastasis. While these findings are preliminary, they underscore the compound’s promise as a lead molecule for further development.
The integration of machine learning and artificial intelligence into drug discovery has accelerated the identification of promising candidates like 1-(3-(5-methylpyrazolylsulfonyl)piperidinyl)-4-amino derivatives. Predictive models can screen vast chemical libraries for molecules with desired properties before experimental validation is undertaken. This approach not only saves time but also reduces costs associated with traditional trial-and-error methods.
In conclusion, 1-(3-(5-methylpyrazolylsulfonyl)piperidinyl)-4-amino, represented by CAS No: 1239968–05–8, represents a compelling example of how structural innovation can lead to novel therapeutics. Its unique combination of pharmacophoric elements positions it as a valuable asset in ongoing efforts to develop treatments for complex diseases. As research progresses, this sulfonamide derivative continues to be a focal point for scientists seeking next-generation pharmaceutical solutions.
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